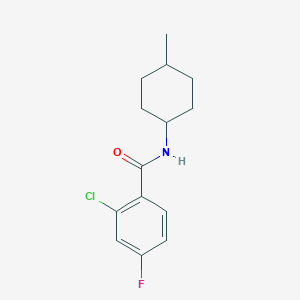![molecular formula C15H22N2O2 B5300858 2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B5300858.png)
2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide is a chemical compound with a complex structure that includes a 3-methylphenyl group, a morpholine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves the reaction of 3-methylphenylacetic acid with morpholine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new amides or thioethers.
Scientific Research Applications
2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide
- 2-(3-methylphenyl)-N-[2-(piperidin-4-yl)ethyl]acetamide
- 2-(3-methylphenyl)-N-[2-(pyrrolidin-4-yl)ethyl]acetamide
Uniqueness
2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-13-3-2-4-14(11-13)12-15(18)16-5-6-17-7-9-19-10-8-17/h2-4,11H,5-10,12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVMVPCSNJAGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199798 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(dimethylamino)ethyl]-3-phenoxybenzamide](/img/structure/B5300775.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(butan-2-yloxy)-3-ethoxyphenyl]prop-2-enenitrile](/img/structure/B5300777.png)

![(4S)-N-ethyl-4-(4-{1-methyl-1-[(2-methylbenzoyl)amino]ethyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5300788.png)
![2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4,6-dimethylnicotinamide](/img/structure/B5300802.png)
![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300810.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide](/img/structure/B5300815.png)
![2,4-difluoro-3-methoxy-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B5300822.png)
![5-{[(4-METHYLPENTYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5300823.png)
![4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]thiomorpholine 1,1-dioxide](/img/structure/B5300830.png)
![2-(4-chlorophenoxy)-N-[(Z)-(3-methoxyphenyl)methylideneamino]propanamide](/img/structure/B5300837.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-methyl-1-benzofuran-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5300845.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5300855.png)
![N-BENZYL-2-({1-(3-METHOXYPROPYL)-4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B5300865.png)
